Aripiprazole - 129722-12-9

Aripiprazole

Catalog Number: EVT-259999
CAS Number: 129722-12-9
Molecular Formula: C23H27Cl2N3O2
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aripiprazole is an atypical antipsychotic medication. [] While its primary clinical application is in treating psychiatric disorders, its unique pharmacological properties make it a valuable tool in various scientific research fields. Aripiprazole's distinct mechanism of action, involving partial agonism at dopamine D2 and serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, distinguishes it from traditional antipsychotics. [] This complex pharmacological profile has sparked significant interest in its potential applications beyond its established clinical uses.

Future Directions
  • Elucidating its full therapeutic potential beyond schizophrenia and bipolar disorder: This includes investigating its use in conditions such as treatment-resistant depression, obsessive-compulsive disorder, and autism spectrum disorder. [, , ]

  • Optimizing treatment strategies by personalizing dosing based on individual patient characteristics: This includes considering factors such as age, sex, genetics (e.g., CYP2D6 polymorphism), and the presence of other medical conditions. [, , ]

  • Developing novel drug delivery systems: This includes exploring alternative routes of administration and formulations, such as long-acting injectables and transdermal patches, to improve patient adherence and potentially reduce side effects. [, ]

  • Further investigating its impact on specific neurotransmitter systems and brain regions: This includes utilizing advanced neuroimaging techniques like positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) to better understand its mechanism of action. []

Dehydroaripiprazole

Compound Description: Dehydroaripiprazole is an active metabolite of Aripiprazole. Like Aripiprazole, it exhibits activity at dopamine and serotonin receptors. [ [], [], [] ]

Relevance: Dehydroaripiprazole is a key metabolite of Aripiprazole and contributes to its overall pharmacological activity. [ [], [], [] ] The two compounds share a very similar structure, with Dehydroaripiprazole featuring a double bond absent in Aripiprazole. [ [] ] The pharmacokinetic properties of both compounds are often studied in conjunction due to their interconnected metabolic pathways. [ [], [], [] ] Some studies even assess the combined plasma concentrations of Aripiprazole and Dehydroaripiprazole when evaluating treatment efficacy. [ [], [] ]

Brexpiprazole

Compound Description: Brexpiprazole is an atypical antipsychotic drug belonging to the same class as Aripiprazole. It acts as a partial agonist at dopamine D2 receptors and also exhibits activity at serotonin receptors. [ [] ]

Relevance: Brexpiprazole and Aripiprazole share a similar mechanism of action, both acting as partial agonists at dopamine D2 receptors. [ [] ] This makes Brexpiprazole a relevant compound for comparison in terms of efficacy and safety profiles. [ [] ] Although no head-to-head trials have been conducted, indirect meta-analysis suggests comparable efficacy between the two drugs for acute schizophrenia treatment. [ [] ]

Haloperidol

Compound Description: Haloperidol is a first-generation antipsychotic drug that primarily acts as a dopamine D2 receptor antagonist. [ [], [], [], [] ]

Olanzapine

Compound Description: Olanzapine is a second-generation antipsychotic drug that acts on various neurotransmitter receptors, including dopamine and serotonin receptors. [ [], [], [] ]

Relevance: Olanzapine, like Haloperidol, is often used as an active comparator to assess the efficacy and side effects of Aripiprazole. [ [], [], [] ] While both drugs demonstrate efficacy in treating schizophrenia, they exhibit different side effect profiles. [ [], [], [] ] Notably, Aripiprazole is associated with a lower risk of weight gain and prolactin elevation compared to Olanzapine. [ [], [], [] ]

Risperidone

Compound Description: Risperidone is a second-generation antipsychotic drug with antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. [ [], [], [] ]

Other Compounds:

Source and Classification

Aripiprazole is derived from the class of compounds known as quinolinones. Its chemical structure can be described by the formula C23H27ClN2OC_{23}H_{27}ClN_2O and its IUPAC name is 7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}-3,4-dihydro-2(1H)-quinolinone. The compound was first introduced in 2002 by Otsuka Pharmaceutical Co., Ltd. and has since become a widely prescribed medication due to its efficacy and favorable side effect profile compared to traditional antipsychotics .

Synthesis Analysis

The synthesis of aripiprazole involves several key steps, typically starting from 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride. A common method includes:

  1. Formation of Intermediate: Reacting 7-hydroxyquinolinone with a suitable alkylating agent (e.g., 4-bromobutyl tosylate) under basic conditions to form 7-(4-bromobutoxy)-3,4-dihydroquinolinone.
  2. Coupling Reaction: The intermediate is then reacted with piperazine hydrochloride in the presence of a base (such as sodium carbonate) to yield aripiprazole.

Experimental optimizations have shown that varying parameters such as temperature, reaction time, and concentrations can significantly enhance yield and purity. For instance, using a controlled reaction environment with high-performance liquid chromatography (HPLC) monitoring can achieve yields exceeding 90% with minimal impurities .

Molecular Structure Analysis

The molecular structure of aripiprazole features a quinolinone core with a butoxy side chain and a piperazine moiety. The compound's structure can be represented as follows:

Aripiprazole C23H27ClN2O\text{Aripiprazole }C_{23}H_{27}ClN_2O

Key structural features include:

  • Quinolinone Ring: A bicyclic structure that contributes to the pharmacological activity.
  • Chlorine Substituents: The presence of chlorine atoms enhances binding affinity at dopamine receptors.
  • Piperazine Ring: This moiety is critical for the interaction with serotonin receptors.

The three-dimensional conformation of aripiprazole allows for optimal interaction with both dopamine and serotonin receptors, facilitating its unique mechanism of action .

Chemical Reactions Analysis

Aripiprazole undergoes various chemical reactions, particularly in metabolic pathways within the body. Key reactions include:

  • Dehydrogenation: This process introduces double bonds into the quinolinone ring, forming active metabolites like dehydroaripiprazole.
  • N-dealkylation: Involves the removal of alkyl groups from the piperazine ring, affecting the drug's pharmacokinetics.
  • Hydroxylation: Addition of hydroxyl groups alters solubility and activity.

These metabolic transformations are crucial for understanding aripiprazole's pharmacological profile and potential interactions .

Mechanism of Action

Aripiprazole functions primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors. This dual action helps stabilize dopamine levels in the brain:

  • Dopamine D2 Receptor Modulation: By acting as a partial agonist, aripiprazole can reduce excessive dopaminergic activity (common in schizophrenia) while still providing some stimulation where needed.
  • Serotonin Receptor Interaction: Its action on serotonin receptors contributes to mood stabilization and reduction of psychotic symptoms.

This unique mechanism allows aripiprazole to manage symptoms effectively while minimizing side effects often associated with full antagonists .

Physical and Chemical Properties Analysis

Aripiprazole exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 366.93 g/mol.
  • Solubility: Moderately soluble in water, highly soluble in organic solvents like ethanol.
  • Stability: Stable under standard conditions but sensitive to light and moisture.

These properties influence its formulation in pharmaceutical preparations, ensuring effective delivery and bioavailability .

Applications

Aripiprazole is primarily applied in psychiatric medicine:

  • Schizophrenia Treatment: Effective in managing both positive (hallucinations, delusions) and negative (apathy, social withdrawal) symptoms.
  • Bipolar Disorder Management: Used in both manic and mixed episodes.
  • Adjunct Therapy for Depression: Often prescribed alongside antidepressants to enhance therapeutic effects.

Research continues into its potential uses in other psychiatric disorders due to its favorable side effect profile compared to traditional antipsychotics .

Pharmacological Profile of Aripiprazole

Receptor Interaction Dynamics

Dopamine D2 Receptor Partial Agonism

Aripiprazole exerts its primary antipsychotic effect through dopamine D2 receptor partial agonism. Unlike typical antipsychotics that function as full antagonists, aripiprazole exhibits high-affinity binding (Ki = 0.34 nM) to D2 receptors while displaying low intrinsic activity (approximately 30% of dopamine’s efficacy) [1] [2] [7]. This unique profile enables it to act as a functional stabilizer of dopaminergic pathways:

  • In hyperdopaminergic states (e.g., mesolimbic pathway in psychosis), it reduces dopamine signaling by competing with endogenous dopamine [2] [7].
  • In hypodopaminergic states (e.g., mesocortical pathway), it provides modest agonist activity to restore signaling, potentially mitigating negative symptoms and cognitive deficits [2] [4].Table 1: Comparative Receptor Binding Profile
ReceptorAffinity (Ki, nM)Intrinsic ActivityFunctional Role
Dopamine D20.34Partial agonist (30%)Stabilizes dopamine tone
5-HT1A1.7Partial agonist (60%)Modulates mood/cognition
5-HT2A3.4AntagonistReduces EPS risk

Serotonin 5-HT1A Partial Agonism and 5-HT2A Antagonism

Aripiprazole’s 5-hydroxytryptamine 1A (5-HT1A) partial agonism (Ki = 1.7 nM; ~60% intrinsic activity) enhances prefrontal dopamine and glutamate release, contributing to pro-cognitive and antidepressant effects [2] [4]. Concurrently, its 5-hydroxytryptamine 2A (5-HT2A) antagonism (Ki = 3.4 nM) disinhibits dopaminergic and glutamatergic transmission in cortical regions, reducing extrapyramidal side effect risks associated with D2 blockade [3] [7]. This dual serotonergic action creates a synergistic effect that stabilizes neurotransmitter networks disrupted in schizophrenia [2] [4].

Adrenergic and Histaminergic Receptor Modulation

Aripiprazole moderately antagonizes α1-adrenergic receptors (Ki = 57 nM), which may contribute to orthostatic hypotension but avoids significant cardiovascular liabilities [3] [7]. Its histamine H1 receptor antagonism (Ki = 61 nM) is weaker than other atypicals (e.g., olanzapine), explaining its lower propensity for sedation and weight gain [3] [8]. Notably, it lacks clinically relevant affinity for muscarinic receptors (IC50 >1000 nM), minimizing anticholinergic effects [3].

Pharmacokinetic Properties

Absorption and Bioavailability Across Formulations

Aripiprazole’s absorption varies significantly by formulation:

  • Oral tablets: 87% absolute bioavailability; peak plasma concentrations (Cmax) in 3–5 hours; high-fat meals delay Tmax by 3 hours but do not alter overall exposure [3] [7].
  • Oral solution: 22% higher Cmax than tablets due to bypassing first-pass metabolism [3].
  • Intramuscular injectables:
  • Standard injection: 100% bioavailability; Tmax at 1 hour [2].
  • Long-acting injectables (LAI): Sustained release over 1–2 months; Tmax at 5–7 days (400 mg monthly) [1] [8].Table 2: Pharmacokinetic Parameters by Formulation
FormulationBioavailability (%)Tmax (hours)Cmax Relative to Oral
Oral tablet873–51.0x (Reference)
Oral solution871–31.22x
Intramuscular (acute)10011.19x
LAI (400 mg monthly)100120–168*Comparable to oral 20 mg

*Time in hours

Metabolism Pathways: CYP3A4 and CYP2D6 Enzymatic Involvement

Aripiprazole undergoes hepatic metabolism primarily via:

  • Dehydrogenation: Catalyzed by CYP3A4 and CYP2D6 to form dehydroaripiprazole, an active metabolite with similar pharmacological activity to the parent drug [1] [3].
  • Hydroxylation: Mediated by CYP2D6.
  • N-dealkylation: Handled exclusively by CYP3A4 [6].Genetic polymorphisms in CYP2D6 critically impact metabolism:
  • Poor metabolizers (PMs): 8% of Caucasians, 3–8% of Africans, ≤2% of Asians) exhibit 80% higher aripiprazole exposure and 68% longer half-life than extensive metabolizers (EMs) [1] [5].
  • CYP2D6 inhibitors (e.g., bupropion) increase aripiprazole AUC by 5.65-fold in preclinical models [6].

Elimination Half-Life and Steady-State Kinetics

  • Half-life:
  • EMs: 75 hours (aripiprazole); 94 hours (dehydroaripiprazole) [1] [3].
  • PMs: 146 hours (aripiprazole) due to reduced CYP2D6 activity [1] [7].
  • Steady-state kinetics:
  • Achieved within 14 days for oral formulations [3] [7].
  • Long-acting injectables (LAI) reach steady-state after the fourth dose, with a median peak:trough ratio of 1.3, indicating stable plasma exposure [8].
  • Active moiety (aripiprazole + dehydroaripiprazole) constitutes 40% of total exposure at steady-state, with dehydroaripiprazole contributing significantly to overall efficacy [3] [8].Elimination occurs via feces (60%) and urine (27%), with <1% excreted as unchanged drug [3] [7].

Properties

CAS Number

129722-12-9

Product Name

Aripiprazole

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C23H27Cl2N3O2

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)

InChI Key

CEUORZQYGODEFX-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
0.00001%

Synonyms

7-(4-(4-(2,3-dichlorophenyl)-1-piperazinyl)butyloxy)-3,4-dihydro-2(1H)-quinolinone
Abilify
Aripiprazol
aripiprazole
OPC 14597
OPC-14597

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.